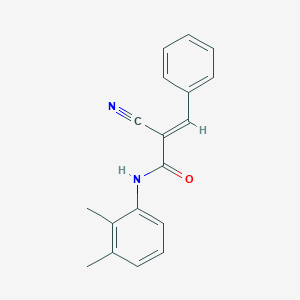![molecular formula C26H24ClN3O3S B11525437 3-amino-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11525437.png)
3-amino-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-oxo-4H,5H,6H,7H,8H,9H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienoquinoline core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-oxo-4H,5H,6H,7H,8H,9H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chloroaniline with 4-ethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable thienoquinoline precursor under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-oxo-4H,5H,6H,7H,8H,9H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-amino-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-oxo-4H,5H,6H,7H,8H,9H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-oxo-4H,5H,6H,7H,8H,9H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl 4-ethoxyphenyl sulfone
- 3-amino-3-(4-chlorophenyl)propionic acid
Uniqueness
Compared to similar compounds, 3-amino-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-oxo-4H,5H,6H,7H,8H,9H-thieno[2,3-b]quinoline-2-carboxamide stands out due to its unique thienoquinoline core, which imparts distinct biological activity and potential therapeutic applications. Its specific substitution pattern also contributes to its unique chemical and physical properties.
Properties
Molecular Formula |
C26H24ClN3O3S |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
3-amino-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-oxo-6,7,8,9-tetrahydro-4H-thieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C26H24ClN3O3S/c1-2-33-17-12-10-16(11-13-17)29-25(32)24-23(28)22-20(14-6-8-15(27)9-7-14)21-18(30-26(22)34-24)4-3-5-19(21)31/h6-13,20,30H,2-5,28H2,1H3,(H,29,32) |
InChI Key |
TWGLRAANCLBHOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)NC4=C(C3C5=CC=C(C=C5)Cl)C(=O)CCC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea](/img/structure/B11525366.png)

methyl}phosphonate](/img/structure/B11525377.png)
![1-[(2-Bromoethyl)sulfonyl]octane](/img/structure/B11525380.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}benzamide](/img/structure/B11525381.png)
![N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11525384.png)
![2-(4-Methyl-3-nitrophenyl)-5-(4-{4-[5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}phenyl)-1,3,4-oxadiazole](/img/structure/B11525388.png)
![3-[(2,5-Dimethoxyphenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B11525391.png)
![N-[(E)-(3-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)-1H-benzimidazol-6-amine](/img/structure/B11525399.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11525400.png)
![4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11525401.png)
![N-[2-(2-methylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11525408.png)
![N-[2-(4-chloro-2-methylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11525414.png)
![(2Z,5Z)-2-[(4-acetylphenyl)imino]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B11525418.png)
